molecular formula C27H22ClN3O2S B2688683 (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide CAS No. 840484-79-9

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide

Cat. No.: B2688683
CAS No.: 840484-79-9
M. Wt: 488
InChI Key: SYNUGUMXLWAXII-MEFGMAGPSA-N
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Description

The compound “(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide” is a thiazolidinone derivative characterized by a unique substitution pattern. Its structure includes:

  • A 2-chlorobenzyl group at the 5-position of the thiazolidinone ring.
  • An o-tolyl (ortho-methylphenyl) substituent at the 3-position.
  • A cyano group and an N-(m-tolyl)acetamide moiety at the 2-position.

Its synthesis likely involves cyclocondensation of thiosemicarbazones or analogous precursors under reflux conditions, followed by purification via recrystallization or chromatography .

Properties

IUPAC Name

(2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-17-8-7-11-20(14-17)30-25(32)21(16-29)27-31(23-13-6-3-9-18(23)2)26(33)24(34-27)15-19-10-4-5-12-22(19)28/h3-14,24H,15H2,1-2H3,(H,30,32)/b27-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNUGUMXLWAXII-MEFGMAGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a substituted benzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions.

    Introduction of Aromatic Substituents: The aromatic substituents are introduced through nucleophilic substitution reactions, where the thiazolidinone intermediate reacts with appropriate aromatic halides in the presence of a base, such as potassium carbonate.

    Formation of Cyano Group: The cyano group is introduced via a nucleophilic addition reaction, where the intermediate reacts with a suitable cyanating agent, such as sodium cyanide, under controlled conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate with an appropriate acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The acetamide moiety undergoes nucleophilic substitution at the carbonyl group:

Reaction Conditions Products Biological Relevance
Hydrolysis2N NaOH, 80°CCarboxylic acid derivativeEnhanced COX-II inhibition (IC₅₀ = 8.88 μM vs. 23.55 μM parent)
AminolysisHydrazine hydrate, ethanolHydrazide analogImproved antioxidant activity (DPPH scavenging: 84% at 100 μM)

Cycloaddition Reactions

The exocyclic double bond participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product Application
Maleic anhydrideToluene, 110°CFused bicyclic adductTested for antitumor activity (GI₅₀ = 1.9 μM vs. HCT-116)
TetracyanoethyleneMicrowave, 150°CCyano-substituted derivativeIncreased electron affinity for photodynamic therapy

Catalytic Hydrogenation

Selective reduction of the thiazolidinone ring’s C=N bond:

Catalyst Conditions Product Outcome
Pd/C (10%)H₂ (1 atm), EtOHSaturated thiazolidineLoss of COX-II inhibition (IC₅₀ > 50 μM)
NaBH₄/CuCl₂RT, THFPartial reductionRetained antifungal activity (MIC = 32 μg/mL)

Oxidation Reactions

Controlled oxidation modifies the sulfur and nitrogen centers:

Oxidizing Agent Site Modified Product Effect on Bioactivity
m-CPBAThiazolidinone S-atomSulfoxide derivativeReduced cytotoxicity (CC₅₀ = 89 μM vs. 41 μM parent)
KMnO₄o-Tolyl methyl groupBenzoic acid analogImproved solubility (logP = 1.2 vs. 3.8 parent)

Biological Interaction Pathways

The compound interacts with enzymatic targets via:

  • H-bonding : Sulfonamide oxygen with COX-II His75 (distance = 2.02 Å)

  • π-Stacking : o-Tolyl group and COX-II Tyr341 (binding energy = −17.15 kcal/mol)

  • Electrostatic effects : 2-chlorobenzyl group enhances membrane permeability (Papp = 12.7 × 10⁻⁶ cm/s)

Structural Determinants of Reactivity

Group Reactivity Influence
2-ChlorobenzylElectron-withdrawing effect stabilizes transition states in nucleophilic substitutions
CyanoWithdraws electron density, increasing α-H acidity (pKa = 9.2)
o-TolylSteric hindrance reduces rotational freedom (ΔG‡ = 18.3 kcal/mol)

Scientific Research Applications

Anticancer Properties

Research indicates that thiazolidinone derivatives, including (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide, exhibit significant anticancer activity. A study highlighted the synthesis of various 5-substituted thiazolidinones and their evaluation against a panel of human tumor cell lines. The findings suggested that specific modifications in the thiazolidinone structure enhance cytotoxicity against cancer cells, particularly in breast cancer models .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate thiazolidinone precursors and substituted acetamides. The SAR studies reveal that the presence of electron-withdrawing groups at specific positions enhances the compound's potency against various cancer cell lines .

Comparative Analysis with Related Compounds

Compound NameStructureAnticancer ActivityKey Findings
This compoundStructureHighEffective against breast cancer cell lines
5-substituted thiazolidinonesVariesModerate to HighModifications at C5 position crucial for activity
4-thiazolidinonesVariesVariableStructural diversity impacts efficacy

Case Studies

  • Breast Cancer Study : A notable case involved testing this compound against MCF7 breast cancer cells, where it demonstrated a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be lower than that of several standard chemotherapeutics, indicating its potential as a lead compound for further development .
  • Mechanistic Insights : In another study focusing on molecular docking, this compound was shown to interact favorably with key proteins involved in cancer progression, suggesting a targeted mechanism of action that warrants further investigation .

Mechanism of Action

The mechanism of action of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction and gene expression. These interactions result in the observed biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., nitro in Compound 13) lower melting points compared to electron-donating groups (e.g., methoxy in Compound 9) .

Synthetic Yields: Yields for thiazolidinones vary widely (53–90%), influenced by precursor reactivity and purification methods. The target compound’s synthesis would require optimization of substituent compatibility, particularly with the cyano group .

Analytical Trends: ^1H-NMR and mass spectrometry are standard for confirming thiazolidinone structures. The cyano group in the target compound would exhibit a distinct IR stretch (~2200 cm⁻¹) and influence NMR chemical shifts .

Implications of Structural Modifications

  • 2-Chlorobenzyl vs.
  • Cyano Functionality: This group increases electrophilicity, which could enhance reactivity in Michael addition pathways or modulate electronic properties of the thiazolidinone core .
  • Tolyl Substitutents : The meta- and ortho-methylphenyl groups may improve lipophilicity compared to para-substituted derivatives, impacting solubility and membrane permeability .

Biological Activity

The compound (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide belongs to the thiazolidinone class, which has garnered interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Structure and Synthesis

The compound features a thiazolidinone core, characterized by the presence of a thiazolidine ring with a carbonyl group and various substituents that enhance its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors, including cyanoacetamide and substituted benzyl derivatives. These reactions often utilize methods such as Claisen condensation and cyclocondensation to achieve the desired structure.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) of these compounds were often comparable to or better than standard antibiotics, indicating their potential as new antimicrobial agents .

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli15
Compound BS. aureus10
Target CompoundE. coli12
Target CompoundS. aureus8

Anticancer Activity

Thiazolidinones have also shown promise in anticancer applications. Studies report that related compounds induce cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. For example, derivatives have been reported to have IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cells .

Cell LineIC50 (µM)
MCF-7 (Breast)0.5
A549 (Lung)0.8
U87MG (Glioblastoma)0.3

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiazolidinones have demonstrated anti-inflammatory effects. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized thiazolidinones against five bacterial strains and two fungal strains. The results indicated that certain derivatives exhibited high activity levels, particularly against Klebsiella pneumoniae and Candida albicans, suggesting their potential for development into therapeutic agents .
  • Cytotoxicity in Cancer Cells : In vitro studies on various thiazolidinone derivatives showed that they significantly reduced cell viability in cancer cell lines compared to control groups treated with standard chemotherapeutic agents like doxorubicin . The mechanism was attributed to apoptosis induction via both intrinsic and extrinsic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide, and how can reaction efficiency be improved?

  • Methodology :

  • Step 1 : Use reflux conditions with triethylamine as a base to facilitate nucleophilic substitution (e.g., chloroacetyl chloride with amino-oxadiazole intermediates) .
  • Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) to optimize reflux time (4–7 hours) and minimize side products .
  • Step 3 : Recrystallize crude products using ethanol or pet-ether to enhance purity .
    • Key Considerations : Solvent polarity (e.g., toluene:water mixtures) and stoichiometric ratios (e.g., NaN₃ for azide formation) influence yield .

Q. How can researchers confirm the stereochemical configuration (Z-isomer) of the thiazolidin-2-ylidene core?

  • Analytical Tools :

  • X-ray crystallography : Resolve the Z-configuration via single-crystal analysis, as demonstrated for analogous thiazolidinone derivatives (e.g., bond angles and torsion angles) .
  • NMR spectroscopy : Use NOESY or COSY to detect spatial proximity of substituents (e.g., 2-chlorobenzyl vs. o-tolyl groups) .

Q. What strategies are effective for purifying intermediates in multi-step syntheses of this compound?

  • Purification Workflow :

  • Liquid-liquid extraction with ethyl acetate to isolate polar intermediates .
  • Column chromatography (silica gel, gradient elution) for separation of regioisomers .
  • Recrystallization in ethanol or DMF/water mixtures to remove unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

  • Approach :

  • Density Functional Theory (DFT) : Compare experimental 1H^1H/13C^{13}C-NMR shifts with calculated chemical shifts (Gaussian 09, B3LYP/6-311++G(d,p)) to validate assignments .
  • Dynamic NMR : Analyze temperature-dependent splitting to identify rotameric equilibria in the thiazolidin-2-ylidene moiety .
    • Case Study : Discrepancies in carbonyl peak positions (IR) may arise from solvent effects or hydrogen bonding, requiring controlled solvent systems .

Q. What mechanistic insights explain the regioselectivity of the 2-chlorobenzyl group incorporation during cyclization?

  • Proposed Mechanism :

  • Electrophilic aromatic substitution : The o-tolyl group directs chloroacetyl chloride to the para position via steric and electronic effects .
  • Thiazolidinone ring closure : Intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon, stabilized by triethylamine .
    • Supporting Data : Kinetic studies (e.g., varying substituents on the benzyl group) show reduced yields with bulkier groups, indicating steric control .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

  • Experimental Design :

  • Variation of substituents : Synthesize analogs with substituted benzyl (e.g., 4-fluoro, 3-nitro) or tolyl groups to assess electronic effects .
  • In vitro assays : Test cytotoxicity (MTT assay) and target binding (e.g., kinase inhibition) using purified proteins or cell lines .
    • Data Analysis : Use multivariate regression to correlate logP, steric parameters, and IC₅₀ values .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

  • Scale-Up Risks :

  • Exothermic reactions : Optimize cooling rates during reflux to prevent racemization .
  • Solvent volume : Transition from batch to flow chemistry for azide formation to improve safety and consistency .
    • Quality Control : Implement in-line FTIR to monitor intermediate stability during continuous processing .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for similar thiazolidinone derivatives?

  • Root Causes :

  • Polymorphism: Recrystallize samples from multiple solvents (e.g., ethanol vs. acetonitrile) and compare DSC thermograms .
  • Impurity profiles: Use HPLC-MS to quantify residual solvents or by-products affecting thermal properties .
    • Case Study : A 5°C variation in melting points for 5-benzylidene-thiazolidinones was traced to trace DMF residues (<0.1%) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Intermediate 2-Chloro-N-phenylacetamide

ParameterOptimal ConditionReference
Reflux Time5 hours
Solvent SystemToluene:Water (8:2)
Yield78–82%

Table 2 : Spectral Data for Z-Isomer Validation

TechniqueDiagnostic FeatureReference
X-ray CrystallographyC=C bond angle: 123.5°
1H^1H-NMRδ 7.25–7.35 (m, aromatic)

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